Risperidone E-oxime

Analytical Method Validation HPLC Impurity Profiling Pharmaceutical Quality Control

Certified Risperidone E-Oxime reference standard, EP Impurity A/USP. Essential for HPLC/GC-MS method validation, system suitability, and batch release testing per ICH Q2(R1). Use unqualified Z-isomer alternatives risks analytical bias and regulatory rejection. Pharmacopeial-grade characterization data included.

Molecular Formula C23H28F2N4O2
Molecular Weight 430.5 g/mol
CAS No. 691007-09-7
Cat. No. B563589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisperidone E-oxime
CAS691007-09-7
Synonyms3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H28F2N4O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
InChIKeyBRCINVRBDDVLDW-HPNDGRJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Risperidone E-oxime (CAS 691007-09-7): Pharmacopeial Identity and Analytical Role in Risperidone Quality Control


Risperidone E-oxime (CAS 691007-09-7), formally designated as Risperidone EP Impurity A and Risperidone E-Oxime (USP), is a structurally defined process-related impurity found in commercial preparations of the atypical antipsychotic risperidone . The compound possesses the molecular formula C23H28F2N4O2 with a molecular weight of 430.49 g/mol, featuring a tetrahydropyrido[1,2-a]pyrimidin-4-one core linked via an ethyl-piperidine spacer to an (E)-configured 2,4-difluorophenyl oxime moiety . Its primary utility resides not in therapeutic application but as a certified reference standard mandated by major pharmacopoeias (EP and USP) for analytical method development, method validation, and routine quality control testing of risperidone active pharmaceutical ingredient (API) and finished dosage forms [1]. The compound is supplied with comprehensive characterization data and is intended exclusively for research and analytical applications, not for human use [2].

Why Risperidone E-oxime Cannot Be Substituted with Other Risperidone-Related Impurities in Regulated Analytical Workflows


In the context of pharmaceutical quality control and regulatory compliance, risperidone-related impurities are not functionally interchangeable despite their shared structural lineage. Each impurity exhibits distinct chromatographic behavior and is subject to unique pharmacopeial acceptance criteria that directly govern analytical method suitability and batch release decisions [1]. Risperidone E-oxime (E-isomer oxime) differs fundamentally from its Z-isomer counterpart (Risperidone Z-oxime, EP Impurity B) in stereochemical configuration, resulting in different relative retention times (RRTs) under standardized USP HPLC conditions and requiring independent peak identification and quantification [2]. Furthermore, the E-oxime impurity is distinguished from oxidative degradation products such as risperidone N-oxide by its origin as a synthetic process intermediate rather than a stability-related degradant, meaning its presence informs different aspects of manufacturing control [3]. Substituting one impurity reference standard for another—even when molecular weight and elemental composition are identical—compromises peak assignment accuracy, invalidates system suitability testing, and risks non-compliance with ICH Q3A/Q3B impurity thresholds. For laboratories operating under GMP conditions or preparing ANDA/NDA submissions, the use of the correct, pharmacopeially designated impurity reference standard is non-negotiable .

Quantitative Differentiation of Risperidone E-oxime (CAS 691007-09-7) Relative to Closest Analogs and Class Members


Chromatographic Differentiation: Relative Retention Time (RRT) of Risperidone E-oxime versus Parent API and Z-Isomer

Under standardized USP HPLC conditions (mobile phase: buffer pH 6.0 / acetonitrile-tetrahydrofuran 80:20 at 1.5 mL/min; UV detection at 275 nm; 4.6 mm × 15 cm L1 column at 50°C), Risperidone E-oxime elutes with a relative retention time (RRT) of 0.60 relative to the risperidone parent peak (RRT = 1.0) [1]. This chromatographic position distinguishes it from the Z-oxime isomer, which exhibits a different RRT and is included in the USP System Suitability Mixture alongside 9-hydroxyrisperidone and 6-methylrisperidone for resolution verification [2].

Analytical Method Validation HPLC Impurity Profiling Pharmaceutical Quality Control

Regulatory Acceptance Criteria: E-oxime Impurity Limit versus In-Class Comparators

The USP monograph for risperidone establishes a specific acceptance criterion for E-oxime impurity: not more than (NMT) 0.20% relative to the risperidone parent peak, with a relative response factor (F) of 1.0 applied in quantification [1]. This limit is numerically defined and enforceable in contrast to unspecified impurities, which are subject to a default threshold of NMT 0.10% individually (or NMT 0.30% total) [2]. The Z-oxime isomer, while also a specified impurity, has its own distinct limit and resolution requirements (NLT 1.8 resolution from bicyclorisperidone in system suitability testing) [3].

Regulatory Compliance Impurity Thresholds Pharmacopeial Monograph

Synthetic Pathway Differentiation: E-Oxime as Process Intermediate versus Degradation Products

Patent literature on risperidone synthesis establishes that the oxime intermediate exists in two stereoisomeric forms (E and Z), with the Z-isomer being the preferred intermediate for cyclization to form the benzisoxazole ring of risperidone [1]. The E-isomer (Risperidone E-oxime) represents the non-preferred stereochemical configuration that may persist as a process-related impurity when isomer enrichment is incomplete. This contrasts with risperidone N-oxide, which is an oxidative degradation product identified in formulation stability studies rather than a synthetic intermediate [2].

Process Impurity Control Synthetic Route Selection Quality by Design

Supplier Purity Specification Variance: Minimum 98% versus ≥95% Grade Availability

Commercially available Risperidone E-oxime reference standards exhibit supplier-dependent purity specifications that directly impact method sensitivity and quantitative accuracy. Higher-grade material is available at ≥98% purity , while multiple suppliers offer material at ≥95% purity . For trace-level impurity quantification where the acceptance criterion is NMT 0.20%, the purity of the reference standard itself contributes to measurement uncertainty and method detection limits.

Reference Standard Procurement Analytical Grade Selection Method Sensitivity Requirements

Storage Stability: Long-Term Powder Stability at -20°C versus Ambient Shipping Tolerance

Manufacturer specifications indicate that Risperidone E-oxime powder is stable for up to 3 years when stored at -20°C under dry, dark conditions . Stock solutions in organic solvents exhibit shorter stability windows: 6 months at -80°C or 1 month at -20°C, with recommended avoidance of repeated freeze-thaw cycles [1]. Shipping conditions vary by supplier, with options including ambient temperature, blue ice, or wet ice depending on destination and quantity, reflecting the compound‘s relative thermal stability during transit compared to more labile impurity standards .

Reference Standard Stability Laboratory Inventory Management Cold Chain Logistics

Regulatory Recognition: Dual Pharmacopeial Designation (EP Impurity A / USP E-Oxime)

Risperidone E-oxime is explicitly designated in both the European Pharmacopoeia (as EP Impurity A) and the United States Pharmacopeia (as E-Oxime or USP E-Oxime) [1]. This dual recognition is not universal among risperidone-related impurities; for instance, certain degradation impurities are specified in only one compendium or designated as general unspecified impurities. Products supplied with detailed characterization data compliant with both EP and USP regulatory guidelines enable a single analytical method validation package to support multi-market submissions [2].

Multi-Compendial Compliance ANDA Submission Global Regulatory Strategy

Validated Application Scenarios for Risperidone E-oxime (CAS 691007-09-7) in Pharmaceutical Development and Quality Operations


USP/EP Compendial Release Testing of Risperidone API and Finished Dosage Forms

The primary industrial application of Risperidone E-oxime is as a certified reference standard for the Related Compounds (Impurity Profiling) test mandated by USP and EP monographs for risperidone drug substance and drug products [1]. Using the E-oxime standard with its defined RRT of 0.60 and relative response factor of 1.0, QC laboratories can accurately identify and quantify this specific impurity against the monograph acceptance criterion of NMT 0.20% [2]. This application is essential for batch release decisions, stability studies, and demonstration of compliance with ICH Q3A/Q3B impurity thresholds in regulatory submissions.

HPLC Method Development and System Suitability Verification

The distinct chromatographic behavior of Risperidone E-oxime (RRT = 0.60) makes it a critical component in establishing peak identity and assessing chromatographic resolution during analytical method transfers and validation exercises [1]. While the USP System Suitability Mixture specifically includes Z-oxime, 9-hydroxyrisperidone, and 6-methylrisperidone for resolution verification, the E-oxime standard enables laboratories to confirm that their HPLC system adequately resolves the full impurity profile, including this specified impurity with its characteristic early elution position relative to the parent risperidone peak (RRT = 1.0) [2].

Process Development and Manufacturing Route Optimization

Based on patent disclosures indicating that Z-isomer oxime intermediate enrichment enhances risperidone yield via stereoselective cyclization, the E-oxime impurity serves as a negative analytical marker for process efficiency [1]. Synthetic chemistry and process development teams can use the E-oxime standard to quantify residual E-isomer content in oxime intermediate batches and optimize isomer enrichment protocols (e.g., crystallization conditions, heating cycles, or salt formation) to minimize this non-preferred stereoisomer, thereby improving overall synthetic yield and reducing downstream purification burden [2].

Root Cause Investigation of Out-of-Specification Impurity Results

In commercial manufacturing and stability monitoring, an observed increase in impurity levels requires differentiation between process-related impurities (E-oxime) and degradation products (e.g., N-oxide) to direct corrective actions appropriately [1]. The E-oxime standard enables laboratories to conclusively identify this specific chromatographic peak and distinguish it from other impurities with similar retention characteristics. Because E-oxime originates from incomplete stereochemical enrichment during synthesis rather than oxidative degradation during storage, its quantification informs whether manufacturing process adjustments or formulation/packaging modifications are required to address the root cause [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risperidone E-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.